Avoiding Trifluoroacetylation in SPPS
When Z-Lys(Boc)-OH is used in SPPS and the Boc group is deprotected with TFA-containing cocktails, a well-characterized side reaction occurs: the ε-amino group of lysine becomes trifluoroacetylated by residual TFA, generating Nε-trifluoroacetyl-lysine as an impurity at approximately 10% per cycle . In contrast, when Z-Lys(tfa)-OH is employed, the ε-Tfa group is already installed as an intentional, orthogonal protecting group that is removed under aqueous basic conditions (e.g., 1 M piperidine or NaOH), completely bypassing the TFA-exposure step that generates the side product . This eliminates a major source of peptide heterogeneity and purification burden.
| Evidence Dimension | Trifluoroacetylation side-product formation during ε-amine deprotection |
|---|---|
| Target Compound Data | ~0% (side reaction mechanism avoided by pre-installed Tfa group removed via basic hydrolysis) |
| Comparator Or Baseline | Z-Lys(Boc)-OH: ~10% Nε-trifluoroacetyl-lysine observed per synthetic cycle upon TFA-mediated Boc removal |
| Quantified Difference | Approximately 10 percentage-point reduction in trifluoroacetyl-lysine side product per deprotection cycle |
| Conditions | SPPS on chloromethyl-resin (cesium salt procedure); deprotection with HBr-TFA or HF; detection by HPLC/amino acid analysis |
Why This Matters
Procurement of Z-Lys(tfa)-OH over Z-Lys(Boc)-OH eliminates a ~10% per-cycle side reaction that compromises peptide purity, yield, and downstream purification costs in Z-strategy SPPS.
- [1] Studies in Solid Phase Peptide Synthesis: A Personal Perspective. University of North Texas Digital Library. Direct observation: Z-Lys(Boc)-OCH₂-resin treated with HBr-TFA or HF produced Nε-trifluoroacetyl-lysine (~10%); pre-formed Tfa-protected lysine avoids this pathway. View Source
